4-Bromo-7-chloro-2-phenylquinoline
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Overview
Description
4-Bromo-7-chloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9BrClN and a molecular weight of 318.6 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-2-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method employs a Friedländer heteroannulation using nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves scalable and environmentally benign protocols. For instance, using NaHSO4·SiO2 as a heterogeneous and reusable catalyst provides an efficient and cost-effective method . These procedures are operationally simple and can be alternatives to existing protocols for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield further halogenated quinoline derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
4-Bromo-7-chloro-2-phenylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5,8-dichloro-2-phenylquinoline
- 4,8-Dibromo-2-phenylquinoline
- 4-Amino-8-chloro-5-methoxy-2-propylquinoline
Uniqueness
4-Bromo-7-chloro-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
CAS No. |
1189106-03-3 |
---|---|
Molecular Formula |
C15H9BrClN |
Molecular Weight |
318.59 g/mol |
IUPAC Name |
4-bromo-7-chloro-2-phenylquinoline |
InChI |
InChI=1S/C15H9BrClN/c16-13-9-14(10-4-2-1-3-5-10)18-15-8-11(17)6-7-12(13)15/h1-9H |
InChI Key |
BTUNMBPAMYUSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Br |
Origin of Product |
United States |
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